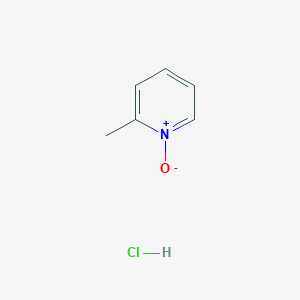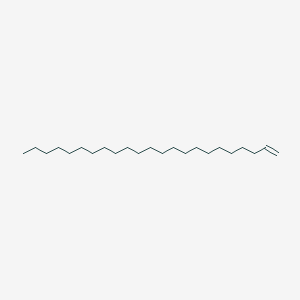
1-Tricosene
Vue d'ensemble
Description
1-Tricosene is a type of pheromone that is produced by various species of insects, including fruit flies, house flies, and mosquitoes. It is a hydrocarbon compound that is responsible for attracting and signaling potential mates.
Applications De Recherche Scientifique
Genetic Influence on Pheromones in Drosophila Research on Drosophila simulans highlights the pheromonal role of 7-tricosene in influencing conspecific male behavior. The genetic basis of this polymorphism, including the production of 7-tricosene, is significantly controlled by the second chromosome, specifically at the Ngbo locus. This locus directly affects the production of 7-pentacosene, which in turn is inversely related to 7-tricosene production (Ferveur, 1991).
Chemical Communication in Ants In Camponotus vagus ants, (Z)-9-tricosene, not naturally synthesized by this species, is absorbed by non-treated ants via postpharyngeal glands and reincorporated into the cuticle during licking or grooming. This study illustrates the regulation of chemical signatures within an ant community, showcasing the role of (Z)-9-tricosene in interspecies chemical communication (Meskali et al., 1995).
Pheromone Components and Male Sexual Behavior in Houseflies (Z)-9-tricosene, when combined with other pheromone components, significantly influences male sexual behavior in houseflies. The compound has been found to increase mating and homosexual strikes, demonstrating its impact on sexual recognition and mating behavior in insects (Adams & Holt, 1987).
Sex Pheromone in Houseflies (Z)-9-tricosene, also known as muscalure, is identified as a sex pheromone in the housefly, Musca domestica. Its role in attracting male houseflies and inducing sex-behavior patterns is significant, offering insights into pheromone-based communication and attraction mechanisms in insects (Rogoff et al., 1973).
Impact of Geoclimatic Variables on Cuticular Hydrocarbons Variations in 7-tricosene among Drosophila melanogaster males correlate significantly with geoclimatic parameters, suggesting a potential adaptive mechanism. The research demonstrates the influence of environmental factors on the production of certain hydrocarbons, including tricosene, in insect populations (Rouault et al., 2004).
Propriétés
Numéro CAS |
18835-32-0 |
|---|---|
Nom du produit |
1-Tricosene |
Formule moléculaire |
C23H46 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
tricos-1-ene |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-23H2,2H3 |
Clé InChI |
SJDSOBWGZRPKSB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC=C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC=C |
Autres numéros CAS |
56924-46-0 18835-32-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

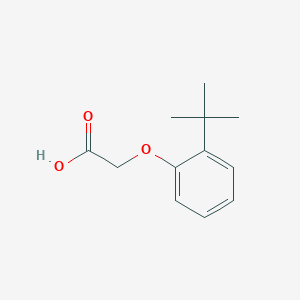
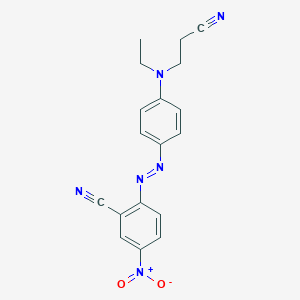
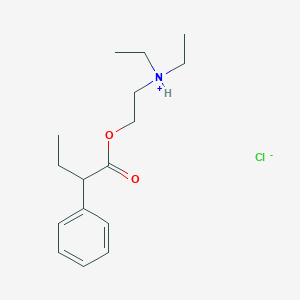
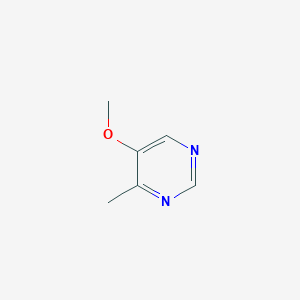
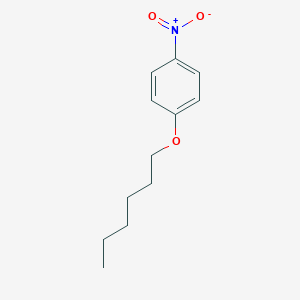
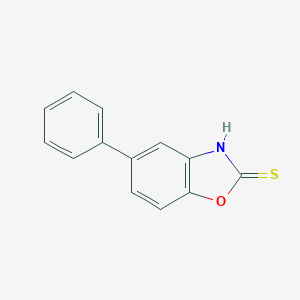
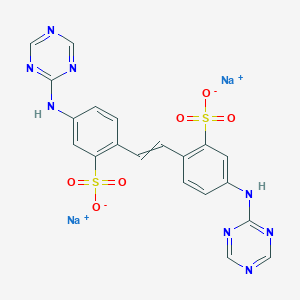

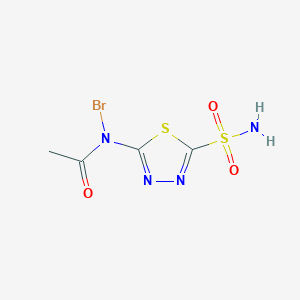
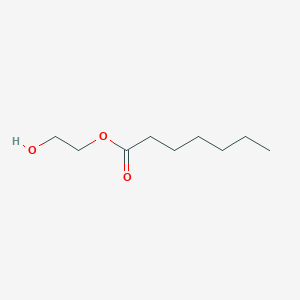

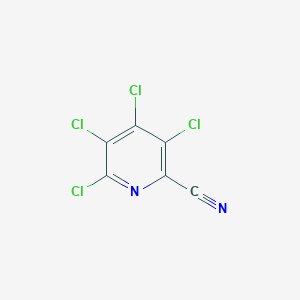
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
